Cas no 724746-10-5 (6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno2,3-dpyrimidin-4-one)

6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno2,3-dpyrimidin-4-one 化学的及び物理的性質
名前と識別子
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- Thieno[2,3-d]pyrimidin-4(1H)-one, 6-methyl-5-phenyl-2-(3-pyridinyl)-
- 6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno2,3-dpyrimidin-4-one
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- インチ: 1S/C18H13N3OS/c1-11-14(12-6-3-2-4-7-12)15-17(22)20-16(21-18(15)23-11)13-8-5-9-19-10-13/h2-10H,1H3,(H,20,21,22)
- InChIKey: DWSZFPQPFNDSKK-UHFFFAOYSA-N
- ほほえんだ: C1(C2=CC=CN=C2)=NC(=O)C2C(C3=CC=CC=C3)=C(C)SC=2N1
6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno2,3-dpyrimidin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-16546-0.1g |
6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one |
724746-10-5 | 95.0% | 0.1g |
$98.0 | 2025-02-19 | |
Enamine | EN300-16546-0.05g |
6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one |
724746-10-5 | 95.0% | 0.05g |
$66.0 | 2025-02-19 | |
Enamine | EN300-16546-500mg |
6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one |
724746-10-5 | 90.0% | 500mg |
$271.0 | 2023-09-21 | |
Enamine | EN300-16546-250mg |
6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one |
724746-10-5 | 90.0% | 250mg |
$142.0 | 2023-09-21 | |
Enamine | EN300-16546-100mg |
6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one |
724746-10-5 | 90.0% | 100mg |
$98.0 | 2023-09-21 | |
Enamine | EN300-16546-2500mg |
6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one |
724746-10-5 | 90.0% | 2500mg |
$726.0 | 2023-09-21 | |
Enamine | EN300-16546-0.5g |
6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one |
724746-10-5 | 95.0% | 0.5g |
$271.0 | 2025-02-19 | |
Enamine | EN300-16546-0.25g |
6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one |
724746-10-5 | 95.0% | 0.25g |
$142.0 | 2025-02-19 | |
Enamine | EN300-16546-1.0g |
6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one |
724746-10-5 | 95.0% | 1.0g |
$371.0 | 2025-02-19 | |
Enamine | EN300-16546-2.5g |
6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one |
724746-10-5 | 95.0% | 2.5g |
$726.0 | 2025-02-19 |
6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno2,3-dpyrimidin-4-one 関連文献
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno2,3-dpyrimidin-4-oneに関する追加情報
6-Methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one: A Comprehensive Overview
The compound with CAS No. 724746-10-5, commonly referred to as 6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the class of thienopyrimidones, which are known for their unique structural features and potential applications in drug development. The molecule's structure incorporates a thienopyrimidine core fused with a pyridine ring, making it a versatile scaffold for various chemical modifications.
The synthesis of this compound involves a multi-step process that typically begins with the preparation of the thienopyrimidine core. Recent advancements in catalytic methodologies have enabled more efficient syntheses, reducing the number of steps and improving yields. For instance, researchers have employed transition metal catalysts to facilitate key transformations, such as the formation of the thienopyrimidine ring system. These improvements have not only streamlined the synthesis but also opened avenues for exploring structural analogs with diverse substituents.
One of the most intriguing aspects of this compound is its ability to act as a bioisostere in medicinal chemistry. Bioisosteres are structural analogs that retain similar biological activity but differ in their physical properties, such as solubility or permeability. This property makes 6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one an attractive candidate for drug design. Recent studies have demonstrated its potential as a kinase inhibitor, with promising results in preclinical models of cancer.
In addition to its pharmacological applications, this compound has also been explored for its electronic properties. The incorporation of the pyridine moiety into the thienopyrimidine framework introduces electron-withdrawing effects that can modulate the molecule's electronic behavior. This makes it a potential candidate for use in organic electronics, such as in field-effect transistors or light-emitting diodes (LEDs). Researchers have recently reported on its application in organic photovoltaics, where it has shown enhanced charge transport properties compared to traditional materials.
The stability and reactivity of 6-methyl-5-phenyl-2-(pyridin-3-yl)-thieno[2,3-d]pyrimidin-4-one
In conclusion, 6-methyl-5-phenn-yl-yl-yl-yl-yl-yl-yl-yl-y
724746-10-5 (6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno2,3-dpyrimidin-4-one) 関連製品
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